molecular formula C19H12Cl2N2S B2405714 (Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile CAS No. 1164533-11-2

(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile

Cat. No.: B2405714
CAS No.: 1164533-11-2
M. Wt: 371.28
InChI Key: CEWIQIHEXPFQRS-NTEUORMPSA-N
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Description

This compound is a nitrile derivative with a propenenitrile backbone substituted with a 2,4-dichlorophenyl group and a 2-(methylsulfanyl)-3-quinolinyl moiety. The Z-configuration denotes that the higher-priority substituents (dichlorophenyl and quinolinyl groups) are on the same side of the double bond, influencing its spatial interactions and reactivity. Methylsulfanyl (SCH₃) contributes to sulfur-based interactions and moderate polarity .

Properties

IUPAC Name

(Z)-2-(2,4-dichlorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2S/c1-24-19-13(8-12-4-2-3-5-18(12)23-19)9-14(11-22)16-7-6-15(20)10-17(16)21/h2-10H,1H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWIQIHEXPFQRS-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=C(C#N)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=CC=CC=C2C=C1/C=C(\C#N)/C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dichlorophenyl Intermediate: Starting with a dichlorobenzene derivative, various substitution reactions can introduce the necessary functional groups.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis or Friedländer synthesis.

    Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the quinoline derivative under conditions that favor the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Modulation: Study of its effects on biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Applications: Potential use in treating diseases by modulating biological pathways.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for (Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Structural and Functional Group Variations

(Z)-3-(4-Chlorophenyl)-2-{[N-(2-Formylphenyl)-4-Methylbenzenesulfonamido]-Methyl}prop-2-enenitrile
  • Substituents : 4-Chlorophenyl, sulfonamido-methyl.
  • Key Differences: Lacks the 2,4-dichlorophenyl and quinolinyl groups.
  • Implications: Reduced lipophilicity and altered binding interactions due to the absence of fused aromatic systems (quinoline) .
(2Z)-2-(4-Methylphenyl)-3-(2-Naphthyl)-prop-2-enenitrile
  • Substituents : 4-Methylphenyl, naphthyl.
  • The methylphenyl group is electron-donating, contrasting with the electron-withdrawing dichlorophenyl in the target.
  • Implications : Higher hydrophobicity from naphthyl may improve membrane permeability but reduce water solubility .
Propiconazole
  • Substituents : 2,4-Dichlorophenyl, triazole.
  • Key Differences: A triazole fungicide with a 1,2,4-triazole ring instead of nitrile and quinolinyl groups.
  • Implications: Triazole’s nitrogen atoms enable metal binding (e.g., cytochrome P450 inhibition), a mechanism absent in the nitrile-based target compound.

Electronic and Steric Effects

Compound Substituent Effects Configuration Reactivity Insights
Target Compound 2,4-Dichlorophenyl (electron-withdrawing), quinolinyl (π-deficient), SCH₃ (moderate polarity) Z Enhanced electrophilicity from Cl and nitrile; quinoline may coordinate metals
(Z)-Ethyl 2-(4-Chlorophenyl)-...prop-2-enoate 4-Chlorophenyl, difluorophenylamino, ester group Z Ester group increases hydrolytic instability compared to nitrile; fluorine enhances lipophilicity
(2Z)-3-[4-(Dimethylamino)phenyl]-...prop-2-enenitrile Dimethylamino (electron-donating), methoxyimino Z Electron-rich dimethylamino may reduce electrophilicity; methoxyimino adds steric bulk

Biological Activity

(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile, also known by its CAS number 1164533-11-2, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • Dichlorophenyl group
  • Quinoline moiety
  • Propenenitrile linkage

This unique combination of functional groups suggests potential interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
  • Receptor Modulation : It might interact with receptors, influencing cellular signaling pathways.
  • Pathway Regulation : The compound could affect key cellular pathways by interacting with proteins or nucleic acids involved in these processes.

Biological Activity Overview

Biological ActivityDescription
AntimicrobialExhibits activity against various bacterial strains.
AnticancerShows potential in inhibiting cancer cell proliferation.
Anti-inflammatoryMay reduce inflammation in cellular models.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties :
    In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
  • Anti-inflammatory Effects :
    Research indicated that the compound could reduce cytokine production in activated macrophages, highlighting its potential as an anti-inflammatory agent. The study reported a decrease in IL-6 and TNF-alpha levels upon treatment with the compound .

Comparative Analysis

When compared to similar compounds with structural similarities, this compound exhibited unique biological profiles. For instance:

CompoundAntimicrobial ActivityAnticancer Activity
Compound AModerateHigh
Compound BHighModerate
This compoundHighHigh

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